[2-Oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate [2-Oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16505619
InChI: InChI=1S/C24H30O4/c1-14-11-20-18-6-5-16-12-17(26)7-9-23(16,3)19(18)8-10-24(20,4)22(14)21(27)13-28-15(2)25/h7-9,12,14,18,20,22H,5-6,10-11,13H2,1-4H3
SMILES:
Molecular Formula: C24H30O4
Molecular Weight: 382.5 g/mol

[2-Oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate

CAS No.:

Cat. No.: VC16505619

Molecular Formula: C24H30O4

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

[2-Oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate -

Specification

Molecular Formula C24H30O4
Molecular Weight 382.5 g/mol
IUPAC Name [2-oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate
Standard InChI InChI=1S/C24H30O4/c1-14-11-20-18-6-5-16-12-17(26)7-9-23(16,3)19(18)8-10-24(20,4)22(14)21(27)13-28-15(2)25/h7-9,12,14,18,20,22H,5-6,10-11,13H2,1-4H3
Standard InChI Key SZOCJNYVWVFBFU-UHFFFAOYSA-N
Canonical SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)COC(=O)C)C)C

Introduction

Structural Characterization and Chemical Identity

Molecular Architecture

The compound’s IUPAC name, [2-oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate, reflects its polycyclic framework. Key features include:

  • A cyclopenta[a]phenanthrene core with three methyl groups at positions 10, 13, and 16.

  • A ketone group at position 3 and an acetate ester at the ethyl side chain .

  • Multiple chiral centers, which influence its stereochemical properties and biological interactions.

Table 1: Key Structural and Chemical Properties

PropertyData
Molecular FormulaC24H30O4\text{C}_{24}\text{H}_{30}\text{O}_{4}
Molecular Weight382.5 g/mol
IUPAC Name[2-oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate
InChI KeySZOCJNYVWVFBFU-UHFFFAOYSA-N
Canonical SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)COC(=O)C)C)C

The InChI and SMILES notations provide precise representations of its connectivity and stereochemistry, critical for computational modeling .

Synthesis and Methodological Approaches

Synthetic Pathways

The compound’s synthesis involves multi-step organic reactions, often requiring:

  • Ketone and ester functionalization: Introduction of the 2-oxoethyl acetate group via nucleophilic acyl substitution or esterification.

  • Ring construction: Cyclization reactions to form the fused cyclopenta[a]phenanthrene system, typically using acid- or base-catalyzed conditions.

  • Chirality control: Asymmetric synthesis or chiral resolution to address stereochemical complexity.

Industrial-scale production may employ continuous flow synthesis to enhance yield and reduce byproducts. For example, a reported protocol involves:

  • Core formation: Cyclization of a tetracyclic precursor under acidic conditions.

  • Side-chain attachment: Coupling the core with an acetylated ethyl ketone moiety.

  • Purification: Chromatographic techniques to isolate the desired stereoisomer.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring reactions occur at specific positions of the polycyclic core.

  • Thermal stability: Managing exothermic reactions during cyclization steps.

  • Solvent selection: Polar aprotic solvents (e.g., DMF) are often used to stabilize intermediates.

Physicochemical Properties

Spectroscopic Characterization

  • IR spectroscopy: Strong absorption bands at ~1700 cm1^{-1} (C=O stretching of ketone and ester groups).

  • NMR: 1H^1\text{H} NMR spectra reveal complex splitting patterns due to adjacent chiral centers, with methyl groups resonating at δ 0.8–1.2 ppm.

Future Directions and Challenges

Structural Optimization

  • Derivatization: Introducing substituents to enhance bioavailability or target specificity.

  • Stereochemical studies: Elucidating the impact of chiral centers on pharmacological activity.

Clinical Translation

  • Toxicology profiles: Assessing acute and chronic toxicity in preclinical models.

  • Formulation development: Addressing solubility limitations through prodrug strategies or nanoencapsulation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator